Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
Description
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is a synthetic organic compound featuring a β-amino acid ester backbone with a para-substituted trifluoromethoxy phenyl group. The trifluoromethoxy (-OCF₃) substituent confers unique electronic and steric properties, enhancing metabolic stability and influencing binding interactions in biological systems. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORESBJWJFYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of 2-Trifluoromethyl Toluene
This route involves nitration of 2-trifluoromethyl toluene to produce 4-nitro-2-trifluoromethyl toluene, followed by reduction to the corresponding aniline, which is then transformed into the amino ester.
-
- Reagents: Nitric acid, sodium nitrate or potassium nitrate.
- Solvent: Dichloromethane, acetic acid, or sulfuric acid.
- Conditions: Cold temperatures (~0°C), with controlled addition of nitrating agent, reaction time 1-2 hours.
- Outcome: Selective nitration at the para-position relative to the methyl group, yielding 4-nitro-2-trifluoromethyl toluene.
Direct Activation and Esterification of the Corresponding Acid
An alternative involves starting from 3-amino-3-(4-trifluoromethoxyphenyl)propionic acid, activating it with thionyl chloride, and esterifying with methanol.
Esterification and Final Compound Formation
The methyl ester of the amino acid precursor is then converted into the hydrochloride salt through acidification, typically using hydrochloric acid in aqueous solution.
Esterification Process
- Method :
- Reacting the acid chloride with methanol, or directly esterifying the acid using thionyl chloride followed by methanol treatment.
- Conditions: Reflux under inert atmosphere, with excess methanol to drive ester formation.
- Purification: Crystallization from suitable solvents such as diisopropyl ether or ethyl acetate.
Formation of the Hydrochloride Salt
- Method :
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Yield | Notes |
|---|---|---|---|---|---|
| Nitration & Reduction | 2-Trifluoromethyl toluene | Nitric acid, NaNO₃, Pd/C, H₂ | Nitration → Reduction to aniline | ~58-60% | Industrially feasible, high selectivity |
| Acid Activation & Esterification | 3-Amino-3-(4-trifluoromethoxyphenyl)propionic acid | Thionyl chloride, MeOH | Acid activation → Esterification | ~79% | Direct route from acid to ester |
| Acid Chloride Route | Carboxylic acid + SOCl₂ | Methanol | Conversion to methyl ester | High | Used for large-scale synthesis |
Research Findings and Data
-
- Nitration performed at low temperatures (~0°C) to ensure regioselectivity.
- Hydrogenation under pressure (~0.5 MPa) at 50°C for complete reduction.
- Esterification carried out under reflux conditions with excess methanol.
Notes on Industrial Scalability and Optimization
- The nitration step is optimized for safety and selectivity, with temperature control and monitoring via TLC.
- Reduction steps utilize catalytic hydrogenation, scalable with proper pressure vessels.
- Esterification using thionyl chloride simplifies the process, reducing steps and increasing yields.
- Purification via recrystallization ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imine derivatives using oxidizing agents like hydrogen peroxide (H({2})) or potassium permanganate (KMnO(_{4})).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})).
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Nitro derivatives, imine derivatives.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride serves as a valuable building block in organic synthesis. Its trifluoromethoxy group allows for the development of complex organic molecules, particularly in pharmaceutical and agrochemical research. The compound can be utilized in various synthetic routes to produce derivatives with enhanced biological activities .
Biology
In biological research, this compound acts as a probe for biochemical assays. It is instrumental in studying enzyme interactions and protein-ligand binding dynamics. The unique chemical structure facilitates the exploration of molecular mechanisms involved in various biological pathways, making it a crucial tool for researchers investigating enzyme kinetics and protein functions .
Medicine
The therapeutic potential of this compound has garnered attention for its possible anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate specific molecular targets such as enzymes and receptors involved in inflammatory responses and tumorigenesis .
Case Studies
Mechanism of Action
The mechanism by which Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that interact with the amino and trifluoromethoxy groups.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Trade-offs
- Lipophilicity vs. Solubility : Longer alkoxy chains (e.g., pentyloxy in ) improve membrane permeability but reduce solubility, necessitating formulation adjustments.
- Electron Effects : The -OCF₃ group balances moderate electron withdrawal with steric bulk, whereas -CF₃ () offers stronger electronic effects but may hinder target engagement due to size .
Key Research Findings
- SAR Studies : Para-substituted analogs show superior activity to meta-substituted variants (e.g., 3-methoxyphenyl in ) due to optimal spatial alignment with enzyme active sites .
- Toxicity Profiles: Fluorinated compounds (e.g., 2,4-difluoro in ) exhibit lower cytotoxicity than non-fluorinated analogs, attributed to reduced reactive metabolite formation .
Biological Activity
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride, with the chemical formula CHFNO·HCl and CAS number 1171558-96-5, is a synthetic organic compound notable for its trifluoromethoxy group. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique biological activities and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | CHFNO·HCl |
| Molecular Weight | 299.68 g/mol |
| Appearance | White powder |
| Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and enhancing its interaction with target proteins.
Enzyme Interactions
Research indicates that this compound can act as a probe in biochemical assays, particularly in studying enzyme interactions and protein-ligand binding. Its amino group is reactive, allowing it to participate in various biochemical pathways, potentially modulating enzyme activity through reversible or irreversible binding.
Therapeutic Potential
This compound has been investigated for several therapeutic properties:
- Anti-inflammatory Activity: Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in mouse models.
Case Studies
- In Vitro Studies on Cancer Cell Lines:
- A study evaluated the effect of this compound on various cancer cell lines (e.g., A549 lung cancer cells). Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 100 µM.
- Inflammation Models:
- In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride, and how do they influence experimental design?
- Answer : The compound's molecular formula (C11H13ClF3NO3) and molecular weight (~273.71 g/mol) are critical for stoichiometric calculations in synthesis . Key properties include:
- LogD : Predicted values at pH 5.5 (0.97) and pH 7.4 (1.83), indicating moderate lipophilicity, which impacts solubility in solvents like DMSO (>5 mg/mL) and water (4 mg/mL) .
- Polar Surface Area : 21.26 Ų, suggesting moderate permeability in cellular assays .
- Rotatable Bonds : 7, implying conformational flexibility that may affect binding studies .
Q. What synthetic routes are reported for this compound, and what are the critical intermediates?
- Answer : A common approach involves multi-step synthesis:
Intermediate Formation : Boc-protected tyrosine analogs (e.g., Boc-(RS)-Tyr-OMe) are functionalized with trifluoromethoxy groups via nucleophilic substitution or coupling reactions .
Deprotection and Hydrochloride Formation : Acidic cleavage (HCl/dioxane) removes Boc groups, followed by hydrochloride salt precipitation .
- Key Challenges : Control of stereochemistry at the 3-amino position requires chiral resolution or asymmetric catalysis .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Purity ≥95% is typical for research-grade material .
- Structural Confirmation : Employ <sup>1</sup>H/<sup>13</sup>C NMR to verify the trifluoromethoxy group (δ ~120–125 ppm for CF3O in <sup>19</sup>F NMR) and ester/amine protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 274.71) .
Advanced Research Questions
Q. What strategies address contradictions in reported synthetic yields for this compound?
- Answer : Discrepancies in yields (e.g., 60–85% in similar esters) arise from:
- Reaction Conditions : Optimize temperature (0–25°C) and solvent polarity (acetonitrile vs. THF) to minimize side reactions .
- Workup Protocols : Use extraction with ethyl acetate/water (3:1) to recover intermediates efficiently .
- Validation : Replicate procedures from peer-reviewed syntheses (e.g., [12]) and cross-validate with independent analytical teams .
Q. How does the trifluoromethoxy group influence metabolic stability in preclinical studies?
- Answer : The CF3O moiety enhances metabolic resistance by:
- Electron-Withdrawing Effects : Reducing oxidative metabolism by cytochrome P450 enzymes .
- In Vivo Validation : Administer the compound in rodent models and quantify plasma half-life via LC-MS/MS. Compare against non-fluorinated analogs to isolate metabolic effects .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Answer : Challenges include:
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .
- Detection Sensitivity : Employ tandem MS with electrospray ionization (ESI+) for nM-level detection .
- Internal Standards : Deuterated analogs (e.g., CD3-labeled) improve quantification accuracy .
Q. What computational methods predict the compound’s binding affinity to neurological targets?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with serotonin transporters (SERT), leveraging the compound’s structural similarity to Fluoxetine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethoxy-phenyl interaction in hydrophobic pockets .
Methodological Notes
- Synthesis Optimization : Scale reactions from mg to gram quantities using flow chemistry to maintain yield and purity .
- Safety Protocols : Handle hydrochloride salt with PPE (N95 masks, gloves) due to H302/H318 hazards .
- Data Reproducibility : Archive batch-specific NMR and HPLC data in electronic lab notebooks (ELNs) for cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
